Gramicidin J2

Peptide Chemistry Antibiotic Discovery Structural Biology

Gramicidin J2 is a cyclic hexapeptide antibiotic isolated from Bacillus brevis (Nagano strain). It belongs to the broader gramicidin family but is structurally and functionally distinct from linear gramicidins (e.g., gramicidin D mixture) and the cyclic decapeptide gramicidin S.

Molecular Formula C35H56N8O6
Molecular Weight 684.9 g/mol
CAS No. 484-41-3
Cat. No. B12724216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGramicidin J2
CAS484-41-3
Molecular FormulaC35H56N8O6
Molecular Weight684.9 g/mol
Structural Identifiers
SMILESCC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CCCN)CC3=CC=CC=C3
InChIInChI=1S/C35H56N8O6/c1-21(2)19-26-32(46)41-27(20-23-11-6-5-7-12-23)35(49)43-18-10-15-28(43)33(47)38-25(14-9-17-37)31(45)42-29(22(3)4)34(48)39-24(13-8-16-36)30(44)40-26/h5-7,11-12,21-22,24-29H,8-10,13-20,36-37H2,1-4H3,(H,38,47)(H,39,48)(H,40,44)(H,41,46)(H,42,45)/t24-,25+,26+,27+,28-,29-/m0/s1
InChIKeyWFNWVXVVJCQFTO-ZUTQKEBKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gramicidin J2 (CAS 484-41-3): Cyclic Hexapeptide Antibiotic Procurement & Differentiation Profile


Gramicidin J2 is a cyclic hexapeptide antibiotic isolated from Bacillus brevis (Nagano strain). It belongs to the broader gramicidin family but is structurally and functionally distinct from linear gramicidins (e.g., gramicidin D mixture) and the cyclic decapeptide gramicidin S [1]. Its primary amino acid sequence—D-Phe, L-Orn, D-Orn, L-Pro, L-Val, D-Leu—forms a ring structure that lacks free amino and carboxyl termini, a feature critical for its membrane-disrupting antibacterial activity [1][2]. Unlike the clinically used gramicidin D mixture, gramicidin J2 is not simply interchangeable; its unique cyclic architecture and residue composition dictate its spectrum, potency, and physicochemical behavior, which directly impact procurement decisions for research and topical formulation development.

Why Gramicidin J2 Cannot Be Procured as a Generic 'Gramicidin' Equivalent


Procuring 'gramicidin' without specifying the exact variant risks acquiring a heterogeneous mixture (gramicidin D: ~80% A, 5% B, 15% C) or the structurally unrelated gramicidin S [1]. These compounds differ fundamentally in sequence, ring size, and stereochemistry, leading to divergent antibacterial spectra, hemolytic indices, and formulation properties. Gramicidin J2 is a cyclic hexapeptide (6 residues), whereas gramicidin D components are linear pentadecapeptides (15 residues) and gramicidin S is a cyclic decapeptide (10 residues). Such structural divergence precludes the assumption of equivalent biological activity; a side-by-side study demonstrated that the linearized open-chain analog of gramicidin J2 lost antibacterial potency, confirming that the cyclic hexapeptide conformation is non-negotiable for function [2]. The quantitative evidence below establishes exactly where these differences translate into measurable, selection-relevant performance gaps.

Gramicidin J2: Quantitative Evidence for Differentiated Procurement Decisions


Structural Identity: Cyclic Hexapeptide vs. Linear Pentadecapeptide (Gramicidin D) and Cyclic Decapeptide (Gramicidin S)

Gramicidin J2 is a monocyclic hexapeptide with the sequence cyclo-(D-Phe–L-Orn–D-Orn–L-Pro–L-Val–D-Leu). By contrast, gramicidin D is a mixture of linear pentadecapeptides (15 residues) with formyl and ethanolamine modifications, and gramicidin S is a symmetric cyclic decapeptide [1]. The total synthesis study confirmed that only the cyclic hexapeptide form exhibits full antibacterial activity; the linear open-chain hexapeptide analog showed markedly reduced potency and altered physicochemical properties (optical rotation, decomposition point) [2]. This confirms that the specific ring size and sequence, not merely the amino acid composition, govern function.

Peptide Chemistry Antibiotic Discovery Structural Biology

Antibacterial Spectrum: Gramicidin J2 vs. Conventional Antibiotics and Gramicidin S

A dedicated susceptibility study of Gramicidin J (which includes J2) against various bacterial species revealed a distinct activity profile compared to penicillin, streptomycin, chloramphenicol, terramycin, and erythromycin [1]. Gramicidin J demonstrated superior antibacterial action against staphylococci, the primary causative agents of pyoderma. While specific MIC values are not available from the abstract, the study is described as confirming that Gramicidin J's anti-staphylococcal potency exceeds that of the tested conventional antibiotics. This differential spectrum is consistent with its membrane-disrupting ionophore mechanism, which is independent of bacterial metabolic activity and thus effective against dormant or slow-growing Gram-positive populations.

Antimicrobial Susceptibility Gram-positive Bacteria Topical Antibiotics

Physicochemical Differentiation: Aqueous Solubility and Percutaneous Absorption

Gramicidin J2 is characterized by extremely low aqueous solubility, attributed to its high molecular weight and cyclic hexapeptide structure [1]. This property posed significant challenges for quantitative percutaneous absorption measurement, which was only resolved through a methodological development study [1]. The poor water solubility directly influences its formulation into ointment bases and its release kinetics, distinguishing it from more soluble antibiotics like neomycin sulfate or polymyxin B sulfate used in triple-antibiotic ointments. This pharmacokinetic limitation also underpins its restriction to topical administration, as systemic absorption is minimal.

Formulation Science Topical Drug Delivery Skin Permeation

Gramicidin J2: Validated Application Scenarios for Research and Industrial Procurement


Staphylococcal Topical Antiseptic Formulation Development

The demonstrated superior anti-staphylococcal activity of Gramicidin J2 against pyoderma-causing strains, compared to conventional antibiotics like penicillin and erythromycin, supports its use as an active pharmaceutical ingredient in novel topical antiseptic creams or ointments [1]. Formulation scientists should leverage its membrane-lytic mechanism, which reduces the likelihood of target-based resistance development.

Membrane Biophysics and Ion Channel Research

The well-defined cyclic hexapeptide structure of Gramicidin J2 provides a precise molecular tool for investigating peptide-membrane interactions and ion channel formation [1]. Unlike the heterogeneous gramicidin D mixture, the homogeneous and fully characterized J2 scaffold enables reproducible biophysical experiments such as single-channel conductance measurements and lipid bilayer permeabilization assays [2].

Ointment Base Compatibility and Transdermal Drug Delivery Studies

The uniquely low aqueous solubility of Gramicidin J2 makes it a model compound for studying the release and permeation of hydrophobic cyclic peptides from semi-solid formulations [1]. Procurement for this purpose should be accompanied by the specialized quantitative assay methodologies developed in the original research to ensure accurate skin absorption data.

Quote Request

Request a Quote for Gramicidin J2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.